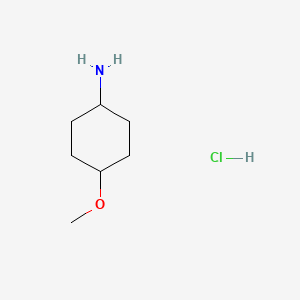

4-Methoxycyclohexanamine hydrochloride

CAS No.: 5460-27-5

Cat. No.: VC8469225

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5460-27-5 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 4-methoxycyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |

| Standard InChI Key | DUVKXMNYICFZCS-UHFFFAOYSA-N |

| SMILES | COC1CCC(CC1)N.Cl |

| Canonical SMILES | COC1CCC(CC1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Methylcyclohexylamine hydrochloride is an organic ammonium salt with the molecular formula C₇H₁₆ClN and a molar mass of 149.66 g/mol . The compound exists as a mixture of cis and trans isomers, with the trans isomer being pharmacologically significant. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 100959-19-1 |

| IUPAC Name | 4-methylcyclohexan-1-amine hydrochloride |

| SMILES Notation | Cl.CC1CCC(N)CC1 |

| InChI Key | GIRKJSRZELQHDX-UHFFFAOYSA-N |

| PubChem CID | 12714125 |

The hydrochloride salt enhances stability and solubility, making it preferable for industrial applications .

Synthesis and Industrial Production

Catalytic Hydrogenation Methods

The synthesis of trans-4-methylcyclohexylamine, the precursor to the hydrochloride salt, typically involves hydrogenation of 4-methylcyclohexanol or p-cresol derivatives. A patented method uses supported ruthenium catalysts with alkali metal promoters (e.g., lithium metaborate) to achieve high trans-isomer selectivity (>98%) . For example:

-

Hydrogenation: p-Cresol reacts with hydrogen under Ru/C catalysis at 50°C, yielding a cis-trans amine mixture.

-

Isomer Separation: The mixture is acidified with HCl, crystallized in isobutanol/acetone, and filtered to isolate trans-4-methylcyclohexylamine hydrochloride .

Patent-Based Optimizations

CZ2005230A3 describes a process where benzylamine intermediates are eliminated via carboraffin treatment, achieving 92–98.5% purity . Critical steps include:

-

Refluxing with concentrated HCl for 5 hours to form the hydrochloride.

-

Solvent Extraction: Ether and dichloromethane remove impurities, followed by fractional distillation .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | ~224°C |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in ethanol, water; insoluble in ether |

The trans isomer’s higher melting point (224°C vs. cis isomer’s 150–153°C) facilitates purification .

Stereochemical Analysis

Gas chromatography (GC) reveals a trans-cis ratio of 98.3:1.7 in optimized batches, underscoring the efficacy of crystallization-based separation .

Pharmaceutical Applications

Role in Glimepiride Synthesis

Trans-4-methylcyclohexylamine hydrochloride is a key intermediate in producing glimepiride, a sulfonylurea antidiabetic drug. The amine reacts with triphosgene to form trans-1-isocyanato-4-methylcyclohexane, which couples with glimepiride’s core structure .

Process Advantages

Industrial-Scale Separation Techniques

Crystallization Protocols

Cis-trans separation employs mixed solvents like isobutanol/acetone (1:5 ratio) at 15°C, yielding 47g of trans-isomer hydrochloride per 80g starting material .

Recycling Mechanisms

Residual cis-isomer hydrochloride undergoes neutralization (NaOH) and re-enters the hydrogenation loop, minimizing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume